molecular formula C21H18FN5O B1684607 Linifanib CAS No. 796967-16-3

Linifanib

Número de catálogo B1684607
Número CAS: 796967-16-3
Peso molecular: 375.4 g/mol
Clave InChI: ACPCMBPQKQTAQY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Linifanib is a multi-targeted receptor tyrosine kinase inhibitor used in the treatment of hepatocellular carcinoma and other types of cancer . It is designed to suppress tumor growth by preventing the formation of new blood vessels that supply the tumor with oxygen and nutrients and by inhibiting key angiogenic signaling pathways .


Synthesis Analysis

The synthesis of this compound involves the formation of a charge-transfer complex with 2,3-dichloro-3,5-dicyano-1,4-benzoquinone (DDQ). The reaction conditions were optimized, and the physicochemical constants of the complex and stoichiometric ratio of the complex were determined .


Molecular Structure Analysis

This compound is a member of the class of phenylureas. It is a urea in which one of the nitrogens is substituted by a 2-fluoro-5-methylphenyl group, while the other is substituted by a p-(3-amino-1H-indazol-4-yl)phenyl group .


Chemical Reactions Analysis

This compound has been shown to effectively protect cells from necroptosis and rescue SIRS mice from TNF-α-induced shock and death. In vitro, this compound directly suppressed RIPK1 kinase activity .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 375.4 g/mol . It is an aromatic amine, a member of indazoles, and a member of phenylureas . It has been shown to self-assemble into a hydrogel in the presence of low amounts of solvent .

In Vivo

Linifanib has been studied in several in vivo models of cancer. In mouse models of glioblastoma, this compound was found to reduce tumor growth and prolong survival. In a mouse model of non-small cell lung cancer, this compound was found to reduce tumor growth and metastasis. In a mouse model of renal cell carcinoma, this compound was found to reduce tumor growth and improve survival.

In Vitro

Linifanib has also been studied in several in vitro models of cancer. In cell culture models of glioblastoma, this compound was found to inhibit cell proliferation and induce apoptosis. In cell culture models of non-small cell lung cancer, this compound was found to inhibit cell proliferation and induce apoptosis. In cell culture models of renal cell carcinoma, this compound was found to inhibit cell proliferation and induce apoptosis.

Actividad Biológica

Linifanib has been shown to inhibit the growth of several types of cancer cells in vitro and in vivo. In cell culture models, this compound was found to inhibit cell proliferation and induce apoptosis. In mouse models, this compound was found to reduce tumor growth and metastasis.
Biochemical and Physiological Effects
This compound has been shown to inhibit the activity of several biochemical and physiological pathways that are involved in the growth and survival of cancer cells. It is a potent inhibitor of the VEGF family of receptor tyrosine kinases, which are involved in the signaling pathways that control cell proliferation and survival. In addition, this compound has been shown to inhibit the activity of several other pathways, including the PI3K/Akt and MAPK pathways.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The use of linifanib in laboratory experiments has several advantages. It is a potent inhibitor of VEGFR family members, which are involved in the signaling pathways that control cell proliferation and survival. In addition, it is a small molecule inhibitor that is easy to use and has few side effects. However, there are some limitations to the use of this compound in laboratory experiments. It is not effective in all cancer cell types, and its effects may vary depending on the cell type and the concentration used.

Direcciones Futuras

1. Further research is needed to determine the efficacy of linifanib in other types of cancer.
2. Studies are needed to investigate the potential synergistic effects of combining this compound with other anti-cancer agents.
3. Research is needed to evaluate the potential for this compound to be used in combination with other treatments, such as immunotherapy.
4. Studies are needed to investigate the potential for this compound to be used as a preventative treatment for cancer.
5. Research is needed to investigate the potential for this compound to be used as a maintenance treatment for cancer.
6. Further research is needed to investigate the long-term effects of this compound on cancer cells.
7. Studies are needed to investigate the potential for this compound to be used in the treatment of other diseases, such as Alzheimer’s disease and Parkinson’s disease.
8. Research is needed to investigate the potential for this compound to be used as an adjuvant therapy in combination with other treatments.
9. Studies are needed to investigate the potential for this compound to be used as a combination therapy with other drugs.
10. Research is needed to investigate the potential for this compound to be used in combination with other treatments, such as radiation therapy.
11. Further research is needed to investigate the potential for this compound to be used in combination with gene therapy.
12. Studies are needed to investigate the potential for this compound to be used in combination with stem cell therapy.
13. Research is needed to investigate the potential for this compound to be used in combination with immunotherapy.
14. Further research is needed to investigate the potential for this compound to be used in combination with targeted therapies.
15. Studies are needed to investigate the potential for this compound to be used in combination with other targeted therapies, such as monoclonal antibodies.

Aplicaciones Científicas De Investigación

Linifanib como un potente agente anti-necroptosis para la sepsis

La sepsis es un síndrome inflamatorio sistémico (SIRS) causado por una infección microbiana aguda, y tiene una tasa de mortalidad extremadamente alta . La necroptosis inducida por el factor de necrosis tumoral-α (TNF-α) contribuye a la patofisiología de la sepsis . Por lo tanto, se espera que la inhibición de la necroptosis mejore los resultados clínicos en pacientes sépticos .

Enfoque de reposicionamiento de fármacos: Se empleó un enfoque bioinformático sistemático de reposicionamiento de fármacos para identificar nuevos fármacos candidatos aprobados por la FDA para tratar la sepsis . Se seleccionaron dieciséis fármacos candidatos mediante análisis bioinformático .

Papel de this compound: El principal candidato, this compound, se validó en modelos celulares y de ratón de necroptosis inducida por TNF-α . This compound protegió eficazmente las células de la necroptosis y rescató a los ratones SIRS del shock inducido por TNF-α y la muerte .

Efectos in vitro e in vivo: In vitro, this compound suprimió directamente la actividad de la quinasa RIPK1 . In vivo, this compound redujo eficazmente la sobreexpresión de IL-6, un marcador de la gravedad de la sepsis, en los pulmones de los ratones SIRS .

Conclusión: La evidencia preclínica utilizando un enfoque integrado de reposicionamiento de fármacos in silico y experimental respalda la posible utilidad clínica de this compound en pacientes sépticos . Ahora se justifica una mayor validación clínica .

Safety and Hazards

Linifanib has been evaluated in phase 2 and 3 clinical trials. Although signals of anti-tumor activity have been proven in some malignancies, this compound late-phase development has been facing some challenges due to limited efficacy and increased toxicities .

Propiedades

IUPAC Name

1-[4-(3-amino-1H-indazol-4-yl)phenyl]-3-(2-fluoro-5-methylphenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN5O/c1-12-5-10-16(22)18(11-12)25-21(28)24-14-8-6-13(7-9-14)15-3-2-4-17-19(15)20(23)27-26-17/h2-11H,1H3,(H3,23,26,27)(H2,24,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPVGZUGXCQEXTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)NC(=O)NC2=CC=C(C=C2)C3=C4C(=CC=C3)NN=C4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40229834
Record name Linifanib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40229834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

ABT-869, a multi-targeted receptor tyrosine kinase inhibitor, has been shown to inhibit of all members of the VEGF and PDGF receptor families (e.g., KDR IC50 value of 4 nM), and have less activity (IC50 values >1 µM) against unrelated receptor tyrosine kinases, soluble tyrosine kinases and serine/threonine kinases. In addition, it exhibits potent anti-proliferative and apoptotic effects on tumor cells dependent on mutant, constitutively active, FLT3 and KIT kinases.
Record name Linifanib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06080
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS RN

796967-16-3
Record name Linifanib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=796967-16-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Linifanib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0796967163
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Linifanib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06080
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Linifanib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40229834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[4-(3-amino-1H-indazol-4-yl)phenyl]-3-(2-fluoro-5-methylphenyl)urea
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LINIFANIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CO93X137CW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A mixture of ABT-869 hydrochloride in ethyl acetate and ethanol, in which the ABT-869 hydrochloride was completely soluble, was mixed with dibasic sodium phosphate. The organic layer was separated, treated with decolorizing carbon, and filtered. A small quantity of L-ascorbic acid was added, and the solution was concentrated. The ethyl acetate was removed by azeotropic distillation with ethanol. Additional ethanol may be added and the solution heated to dissolve any solid that forms. The solution was cooled to 25° C. and diluted with water, causing ABT-869•¼Ethanolate Crystalline Form 1 to crystallize. The product was isolated, washed with water, and dried under reduced pressure, while monitoring residual ethyl acetate and ethanol (by gas chromatography (GC)) and water (by Karl Fischer (KF)). A yield of 92% is typical.
Name
ABT-869 hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
ABT-869 hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
92%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Linifanib
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Linifanib
Reactant of Route 3
Reactant of Route 3
Linifanib
Reactant of Route 4
Reactant of Route 4
Linifanib
Reactant of Route 5
Reactant of Route 5
Linifanib
Reactant of Route 6
Reactant of Route 6
Linifanib

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.